

# Technical Characterization Guide: 2-Ethyl-N-(3-hydroxyphenyl)hexanamide

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## Compound of Interest

Compound Name: 2-ethyl-N-(3-hydroxyphenyl)hexanamide

Cat. No.: B310729

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Molecular Weight & Structural Analysis for Drug Discovery Applications

## Executive Summary

This technical guide provides a rigorous analysis of **2-ethyl-N-(3-hydroxyphenyl)hexanamide** (CAS: 403815-01-0), a lipophilic amide derivative utilized in structure-activity relationship (SAR) studies for analgesic and sensory modulation (TRP channel) pathways.

The core objective is to define the molecular weight (MW) not merely as a static value, but as a dynamic analytical benchmark used to validate synthesis, purity, and metabolic stability. This document details the exact mass calculations, isotopic distribution, synthesis protocols, and mass spectrometry (MS) fragmentation patterns required for high-confidence identification.

## Molecular Identity & Weight Analysis

The molecular weight of a compound is the primary metric for confirmation in early-stage drug discovery. For **2-ethyl-N-(3-hydroxyphenyl)hexanamide**, the distinction between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for high-resolution MS) is critical.

## 2.1. Fundamental Metrics

Metric	Value	Context
Chemical Formula	C <sub>14</sub> H <sub>21</sub> NO <sub>2</sub>	Core stoichiometry
Average Molecular Weight	235.327 g/mol	Used for molarity calculations & reagent weighing
Monoisotopic Mass	235.1572 Da	Used for HRMS (High-Res Mass Spec) identification
Exact Mass	235.157229 Da	Theoretical mass of the most abundant isotope
[M+H] <sup>+</sup> (Protonated)	236.1645 Da	Observed peak in positive mode ESI-MS
[M-H] <sup>-</sup> (Deprotonated)	234.1499 Da	Observed peak in negative mode ESI-MS (favored by phenol)

## 2.2. Isotopic Distribution Pattern

In mass spectrometry, the molecular ion cluster provides a "fingerprint" for validation.

- M (100%): 235.16 Da (<sup>12</sup>C<sub>14</sub><sup>1</sup>H<sub>21</sub><sup>14</sup>N<sup>16</sup>O<sub>2</sub>)
- M+1 (~15.6%): 236.16 Da (Contribution from <sup>13</sup>C natural abundance)
- M+2 (~1.3%): 237.16 Da

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*Technical Insight: The relatively high M+1 peak (15.6%) is characteristic of the C14 carbon skeleton. Any deviation >2% in this ratio suggests co-eluting impurities or incorrect assignment.*

## Structural Synthesis & Validation Protocol

To ensure the molecular weight measured corresponds to the correct isomer (specifically the meta-hydroxy and branched 2-ethyl chain), a controlled synthesis is required.

### 3.1. Retrosynthetic Logic

The molecule is constructed via Schotten-Baumann acylation, coupling a lipophilic acid chloride with a nucleophilic aniline.

- Fragment A (Electrophile): 2-Ethylhexanoyl chloride (derived from 2-ethylhexanoic acid).
- Fragment B (Nucleophile): 3-Aminophenol (meta-isomer).

### 3.2. Experimental Workflow (Step-by-Step)

Reagents:

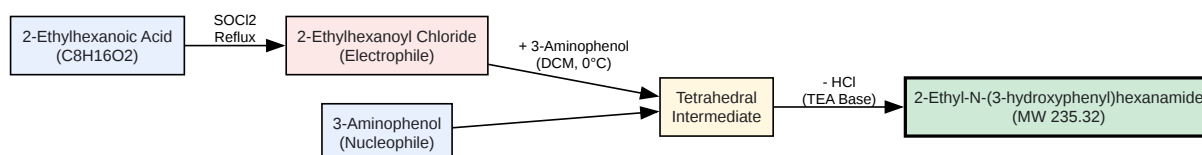
- 3-Aminophenol (1.0 eq, 10 mmol, 1.09 g)
- 2-Ethylhexanoyl chloride (1.1 eq, 11 mmol, 1.79 g)
- Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL)
- Dichloromethane (DCM) (anhydrous, 50 mL)

Protocol:

- Preparation: Dissolve 3-aminophenol in anhydrous DCM in a round-bottom flask under N<sub>2</sub> atmosphere.
- Base Addition: Add TEA dropwise at 0°C. The solution may darken slightly due to phenol oxidation sensitivity.
- Acylation: Add 2-ethylhexanoyl chloride dropwise over 15 minutes at 0°C.
  - Control Point: Maintain T < 5°C to prevent O-acylation (ester formation) vs. N-acylation (amide formation). Amides are kinetically favored, but temperature control is vital.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

- Quench & Workup:
  - Wash with 1M HCl (removes unreacted amine/TEA).
  - Wash with Sat. NaHCO<sub>3</sub> (removes unreacted acid/HCl).
  - Wash with Brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Recrystallize from Ethanol/Water or Flash Chromatography (Gradient 0-40% EtOAc in Hexanes).

### 3.3. Synthesis Pathway Diagram



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Figure 1: Synthetic route via acyl chloride activation, highlighting the convergence of the lipophilic tail and phenolic headgroup.

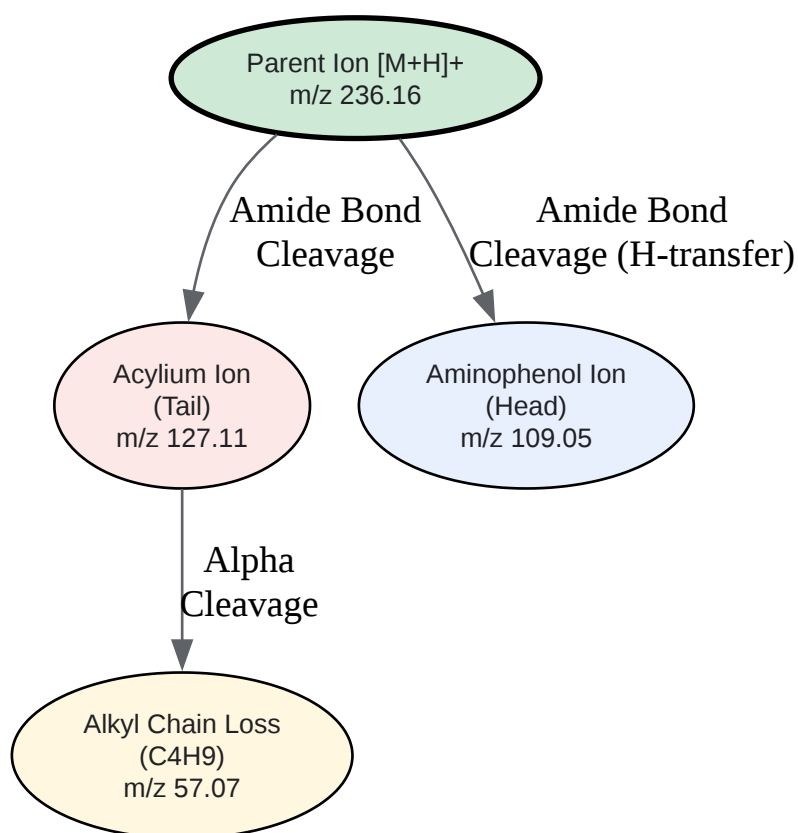
## Mass Spectrometry Fragmentation Analysis

Confirming the molecular weight requires analyzing how the molecule breaks apart. The fragmentation pattern validates the structure, distinguishing it from isomers (e.g., N-(4-hydroxyphenyl) or linear octanamide).

### 4.1. Key Diagnostic Fragments (ESI+)

m/z Fragment	Structure Assignment	Mechanism
236.16	[M+H] <sup>+</sup>	Parent Ion (Protonated)
127.11	[C <sub>8</sub> H <sub>15</sub> O] <sup>+</sup>	Acylium ion (2-ethylhexanoyl group cleavage)
109.05	[C <sub>6</sub> H <sub>7</sub> NO] <sup>+</sup>	3-Aminophenol core (Amide bond rupture)
57.07	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Butyl chain loss from 2-ethylhexanoyl tail

## 4.2. Fragmentation Logic Diagram



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Figure 2: ESI-MS fragmentation tree. The presence of m/z 109 confirm the aminophenol moiety, while m/z 127 confirms the branched acyl chain.

## Physicochemical Profile & Drug-Likeness

The molecular weight (235.[1][2][3][4]32) places this compound in the "Lead-Like" space, ideal for further optimization.

- Lipophilicity (cLogP): ~3.2 - 3.5.
  - Reasoning: The 2-ethylhexanoyl chain is highly hydrophobic, balancing the polar amide and phenol groups.
- Solubility:
  - Water: Low (< 0.1 mg/mL).
  - DMSO/Ethanol: High (> 20 mg/mL).
- Lipinski's Rule of 5 Compliance:
  - MW < 500 (Pass: 235.32)
  - LogP < 5 (Pass: ~3.4)
  - H-Bond Donors < 5 (Pass: 2 - Amide NH, Phenol OH)
  - H-Bond Acceptors < 10 (Pass: 2 - Amide O, Phenol O)

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10767, Amylocaine (Isomer Reference). Retrieved from [\[Link\]](#)
- NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Amide Derivatives. Retrieved from [\[Link\]](#)

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## Sources

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